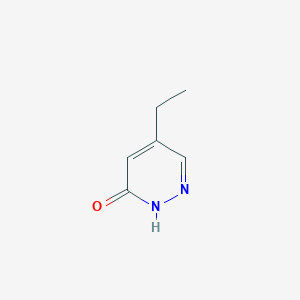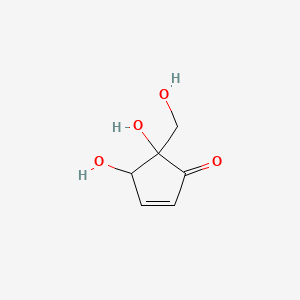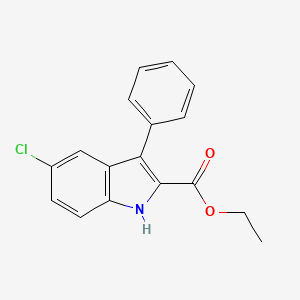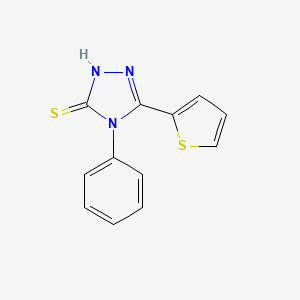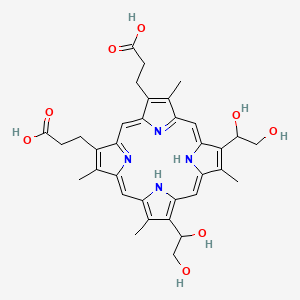
Deuteroporphyrin IX 2,4 bis ethylene glycol
Descripción general
Descripción
Deuteroporphyrin IX 2,4 bis ethylene glycol (DPE-EG) is a type of synthetic porphyrin molecule that is used in various scientific research applications. It is a hydrophobic and lipophilic molecule that has a unique structure with two ethylene glycol groups attached to the meso-positions of the porphyrin core. DPE-EG is a versatile molecule that can be used in a variety of applications, including as a photosensitizer, as a catalyst, and as a drug delivery vehicle.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Deuteroporphyrin IX 2,4 bis ethylene glycol has been involved in the synthesis of various compounds. For instance, a sterically hindered ester containing four carborane cages was prepared using this compound, highlighting its potential in creating novel chemical entities with unique properties (Kahl & Koo, 1990).
Medical Research and Applications
- Zinc deuteroporphyrin IX 2,4-bis-glycol (ZnBG) is a potent inhibitor of heme oxygenase and has been studied for its potential in preventing neonatal jaundice. This research suggests its clinical usefulness in neonatal care (Vallier et al., 1991).
Photodynamic Therapy
- Porphyrin dimers involving derivatives of deuteroporphyrin IX have been synthesized for use in photodynamic therapy, indicating its role in the treatment of certain diseases, such as cancer (Pandey et al., 1990).
Environmental and Industrial Applications
- Deuteroporphyrin IX 2,4 bis-ethylene glycol functionalized sorbents have been developed for the removal of hazardous substances like phosgene from the environment. This application demonstrates its potential in environmental protection and safety (Johnson et al., 2012).
- Furthermore, these porphyrin-functionalized sorbents have been explored for dual use in both removal of phosgene and reporting on phosgene exposure, indicating its potential in creating self-reporting materials for safety monitoring (Johnson et al., 2013).
Research on Chemical Interactions and Modifications
- The esterification of carboxyl groups of deuteroporphyrin IX and transesterification with di-, tetra-, hexaethylene glycols have been studied, showing the compound's versatility in chemical modifications (Rocheva & Belykh, 2022).
Gas Adsorption Studies
- The application of deuteroporphyrin IX bis-ethylene glycol in the adsorption of gases like ammonia has been investigated, suggesting its use in industrial and environmental applications (Johnson et al., 2012).
Biochemical and Biophysical Research
- Research has also been conducted on the interaction of deuteropophyrin IX derivatives with other compounds, such as tryptophan. This provides insights into intramolecular interactions and potential biochemical applications (Larkina et al., 2005).
Spectroscopic Analysis
- Studies on the electronic spectra of substituted metal deuteroporphyrins IX, including their absorption and emission characteristics, contribute to our understanding of their potential use in spectroscopic analysis and molecular characterization (Caughey et al., 1965).
Electrophilic Substitution Reactions
- Deuteroporphyrin IX has been utilized in studying electrophilic substitution reactions, offering insights into the compound's chemical reactivity and potential use in synthetic chemistry (Smith & Langry, 1983).
Fetal Growth Research
- In medical research, the modulation of heme oxygenase-1, involving zinc deuteroporphyrin IX 2,4 bis glycol, has been studied in the context of fetal growth, suggesting its significance in developmental biology and neonatal health (Kreiser et al., 2002).
Neuropharmacology
- Metalloporphyrins, including derivatives of deuteroporphyrin IX, have been explored in neuropharmacology, particularly in studying their effects on processes like long-term potentiation in the hippocampus, underscoring their potential in neuroscience research (Meffert et al., 1994).
Mecanismo De Acción
Target of Action
The primary target of Deuteroporphyrin IX 2,4 bis ethylene glycol is heme oxygenase , an enzyme that plays a crucial role in the heme degradation pathway .
Mode of Action
Deuteroporphyrin IX 2,4 bis ethylene glycol acts as an inhibitor of heme oxygenase. At concentrations as low as 0.5 μM, it demonstrates its capability to inhibit heme oxygenase . This interaction with heme oxygenase results in the prevention of the conversion of heme to biliverdin, a key step in the heme degradation pathway .
Biochemical Pathways
The compound affects the heme degradation pathway by inhibiting the action of heme oxygenase . This enzyme normally facilitates the conversion of heme to biliverdin. By inhibiting heme oxygenase, the compound disrupts this conversion process, affecting the downstream effects of the pathway .
Result of Action
By effectively inhibiting heme oxygenase, Deuteroporphyrin IX 2,4 bis ethylene glycol contributes to various significant effects . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation and inflammation, and associated with vascular repair .
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O8/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25/h9-12,29-30,37-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEATSOEGBGLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(CO)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276739 | |
| Record name | Deuteroporphyrin IX 2,4 bis ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroporphyrin IX 2,4 bis ethylene glycol | |
CAS RN |
623946-72-5 | |
| Record name | Deuteroporphyrin IX 2,4 bis ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




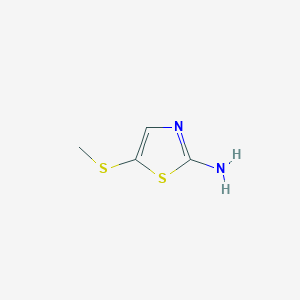
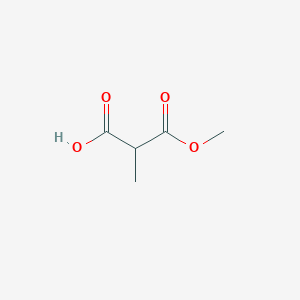



![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)
